5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a pyridinylmethyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide
Uniqueness
5-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-2H-pyrazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable subject of study in drug development and other research areas.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-15-7-5-14(6-8-15)16-10-17(22-21-16)18(23)20-12-13-4-3-9-19-11-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
FJQMKNIUMJLJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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